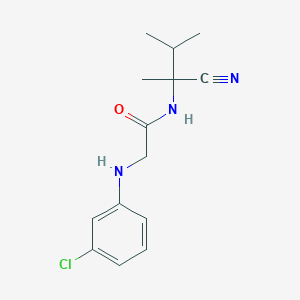

2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of functional groups such as chloroaniline and cyano groups suggests potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the reaction of 3-chloroaniline with an appropriate acylating agent, followed by the introduction of the cyano group. Common reagents used in these reactions include acetic anhydride or acetyl chloride for acylation and cyanogen bromide or similar reagents for cyanation. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could produce a variety of aniline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

Industry: Use in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the cyano group suggests potential interactions with nucleophilic sites in biological molecules, while the chloroaniline moiety could engage in various types of binding interactions.

Comparison with Similar Compounds

Similar Compounds

2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide: can be compared with other acetamides, such as:

Uniqueness

The unique combination of functional groups in this compound may confer distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable in specific synthetic applications or as a precursor to novel materials or bioactive molecules.

Biological Activity

2-(3-Chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound belonging to the acetamide class. Its unique structure, characterized by the presence of a chloroaniline moiety and a cyano group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H18ClN3O with a molecular weight of 279.76 g/mol. Its structure features a chloro substituent on the aniline ring and a cyano group that may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClN3O |

| Molecular Weight | 279.76 g/mol |

| CAS Number | 1208616-97-0 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. A study screening various chloroacetamides for antimicrobial activity found that compounds with halogenated phenyl rings exhibited significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chloro group is believed to enhance lipophilicity, facilitating cell membrane penetration.

Key Findings:

- Effective against Gram-positive bacteria.

- Moderate effectiveness against Gram-negative bacteria.

- Activity varies based on the position of substituents on the phenyl ring.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within microbial cells. The cyano group may interact with nucleophilic sites in proteins, while the chloroaniline moiety could facilitate binding to various biological targets.

Case Studies and Research Findings

-

Antimicrobial Screening :

A comprehensive study evaluated twelve newly synthesized N-substituted phenyl chloroacetamides, including derivatives similar to our compound. The results indicated that certain derivatives displayed strong antimicrobial activity, particularly against Gram-positive strains . -

Structure-Activity Relationship (SAR) :

The SAR analysis revealed that compounds with specific functional groups, such as chloro and cyano, significantly influenced their biological activity. This relationship underscores the importance of chemical structure in predicting efficacy against pathogens .

Properties

IUPAC Name |

2-(3-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-6-4-5-11(15)7-12/h4-7,10,17H,8H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQARBRUVIGRNJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CNC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.